2-(1-benzylpiperidin-3-yl)-N-methylethanamine
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Overview
Description
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and subsequent functionalization. Industrial production methods often employ similar strategies but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects.
Matrine: Exhibits anticancer and antiviral activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
InChI Key |
GXDDFTODYOACGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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